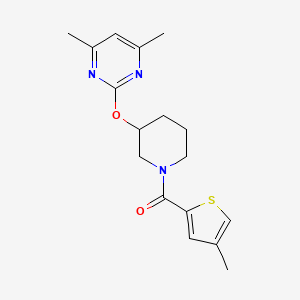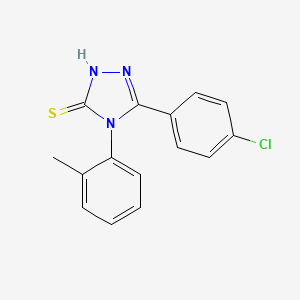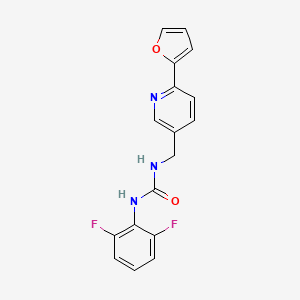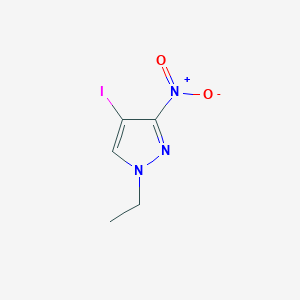
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Acid-Base Properties and Complex Formation
Complex formation involving pyrimidinone derivatives demonstrates their ability to interact with metal ions, suggesting their utility in the development of coordination compounds and potential applications in materials science and catalysis. For instance, the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) highlights the basicity and coordination behavior of similar pyrimidinone structures (Pod''yachev et al., 1994).
Antimicrobial and Anticancer Activity
Pyrimidine and piperidine derivatives have been studied for their antimicrobial and anticancer properties, indicating their potential in pharmaceutical research and development. Novel pyrazole derivatives incorporating pyrimidinyl and piperidinyl moieties have shown significant antimicrobial and anticancer activity, suggesting that modifications to these core structures could lead to the development of new therapeutic agents (Hafez et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on pyrimidinone and piperidine frameworks has led to the development of new molecules with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material has expanded the scope of antimicrobial agents (Hossan et al., 2012).
Antioxidant Properties
Piperidine derivatives have been evaluated for their antioxidant potency, highlighting their potential in combating oxidative stress, which is a factor in many diseases. The synthesis and antioxidant potency of specific piperidin-4-one derivatives underscore the value of these compounds in research aimed at finding new antioxidants (Dineshkumar & Parthiban, 2022).
properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-7-15(23-10-11)16(21)20-6-4-5-14(9-20)22-17-18-12(2)8-13(3)19-17/h7-8,10,14H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHOEZPOPUMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)
![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)

![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)

![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)


![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)
![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)


